molecular formula C15H12ClNO B065326 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile CAS No. 175135-36-1

2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile

Cat. No.: B065326
CAS No.: 175135-36-1
M. Wt: 257.71 g/mol
InChI Key: MZNIAPBSYKIHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile is an organic compound with the molecular formula C15H12ClNO It is characterized by the presence of a chlorobenzyl group attached to a phenyl ring, which is further connected to an acetonitrile group

Scientific Research Applications

Chemistry

In chemistry, 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chlorobenzyl derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

Target of Action

The primary target of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile, also known as O4I1, is the Oct3/4 . Oct3/4 is a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells.

Mode of Action

O4I1 acts as an effective Oct3/4 inducer . It enhances the expression of the Oct3/4 gene and increases the protein level of Oct3/4. Furthermore, it promotes the transcriptional activation mediated by Oct3/4 .

Biochemical Pathways

The compound’s interaction with Oct3/4 affects the pluripotency pathways in embryonic stem cells. By enhancing the expression of Oct3/4, it helps maintain the undifferentiated state of these cells and their ability to differentiate into various cell types .

Pharmacokinetics

It is soluble in dmf and dmso, suggesting that it may have good bioavailability .

Result of Action

The result of the compound’s action is the increased expression of Oct3/4, leading to the maintenance of pluripotency in embryonic stem cells . This can be beneficial in stem cell research and regenerative medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 4-hydroxybenzyl cyanide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 4-chlorobenzyl alcohol is reacted with 4-hydroxybenzyl cyanide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C under atmospheric pressure.

    Substitution: NaOCH3 in methanol (CH3OH) as a solvent.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a benzyl alcohol derivative.

    Substitution: The major product depends on the nucleophile used; for example, using NaOCH3 would yield a methoxy-substituted product.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyloxy)Phenylacetonitrile
  • 4-Methoxybenzyl Cyanide
  • 4-Hydroxybenzyl Cyanide

Uniqueness

Compared to similar compounds, 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile is unique due to the presence of both a chlorobenzyl and an acetonitrile group. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in research and industry.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and wide range of applications. From its synthesis to its various uses in scientific research and industry, this compound offers numerous possibilities for further exploration and development.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNIAPBSYKIHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379149
Record name {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-36-1
Record name 4-[(4-Chlorophenyl)methoxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.